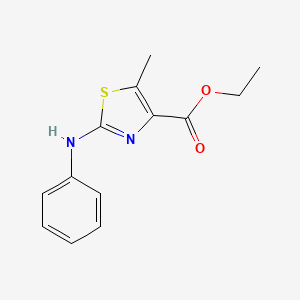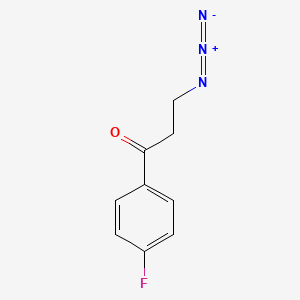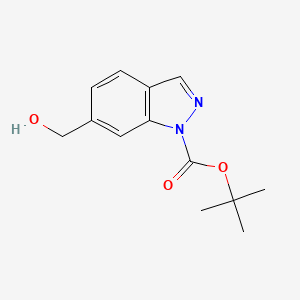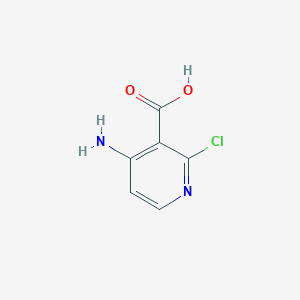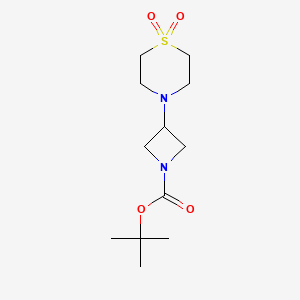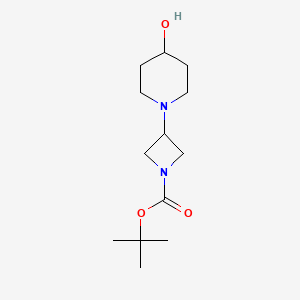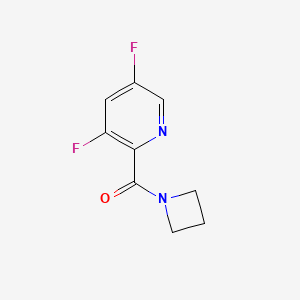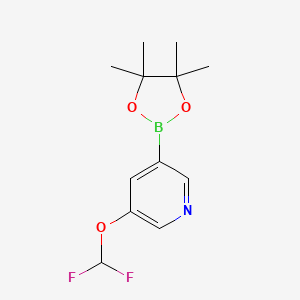![molecular formula C13H8F3NO3 B1398018 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-14-8](/img/structure/B1398018.png)
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Descripción general
Descripción
“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a chemical compound with the CAS Number: 869109-14-8 . It has a molecular weight of 283.21 and its IUPAC name is 4-((4-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Organic Light-Emitting Diodes (OLEDs)
- Application : The compound is used in the synthesis of iridium complexes for efficient orange-red electroluminescence .
- Method : Two novel iridium (III) complexes were synthesized and thoroughly investigated. Both complexes emit orange-red photoluminescence with high quantum yields .
- Results : The organic light-emitting diodes (OLEDs) using these new emitters display good electroluminescence performances with a maximum luminance of 96,609 cd m−2, a maximum current efficiency of 59.09 cd A−1, a maximum external quantum efficiency of 20.2%, a maximum power efficiency of 53.61 lm W−1 .
3. Pesticides
- Application : The compound is used in the development of pesticides .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the development of pesticides . The major use of TFMP derivatives is in the protection of crops from pests .
- Results : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
4. Disease Control
- Application : The compound is used in the development of compounds that prevent the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in the development of these disease control compounds .
- Results : The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
5. Synthesis of Fluazifop
- Application : The compound is used in the synthesis of fluazifop, an agrochemical .
- Method : The synthesis involves a vapor-phase reaction that yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .
- Results : Fluazifop was the first TFMP derivative introduced to the agrochemical market .
6. Electroluminescence of Iridium Complexes
- Application : The compound is used in the synthesis of iridium complexes for efficient orange-red electroluminescence .
- Method : Two novel iridium (III) complexes were synthesized and thoroughly investigated. Both complexes emit orange-red photoluminescence with high quantum yields .
- Results : The organic light-emitting diodes (OLEDs) using these new emitters display good electroluminescence performances with a maximum luminance of 96,609 cd m−2, a maximum current efficiency of 59.09 cd A−1, a maximum external quantum efficiency of 20.2%, a maximum power efficiency of 53.61 lm W−1 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-6-17-11(7-9)20-10-3-1-8(2-4-10)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHPBHICQXUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217645 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | |
CAS RN |
869109-14-8 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869109-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



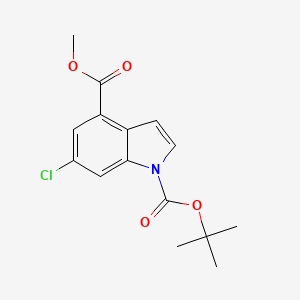
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
![Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-](/img/structure/B1397939.png)
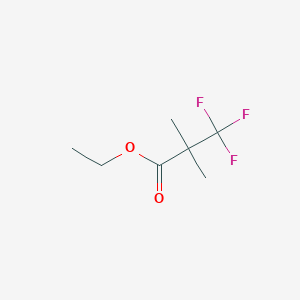
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
